molecular formula C6H9ClN2S B1372742 2-(2-Thienyl)ethanimidamide hydrochloride CAS No. 6449-64-5

2-(2-Thienyl)ethanimidamide hydrochloride

Cat. No. B1372742
CAS RN: 6449-64-5
M. Wt: 176.67 g/mol
InChI Key: HSLBDBXGRIKBMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-(2-Thienyl)ethanimidamide hydrochloride is 1S/C6H8N2S.ClH/c7-6(8)4-5-2-1-3-9-5;/h1-4H,7-8H2;1H and the InChI key is DIPCWZXORUATHI-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

2-(2-Thienyl)ethanimidamide hydrochloride is a powder at room temperature . It has a molecular weight of 176.67 . More detailed physical and chemical properties may be available from the supplier or in the material safety data sheet (MSDS).

Scientific Research Applications

Metabolic Pathways

A study by Gordon, McCarthy, & Chang (1987) discovered a novel metabolite, 2-(2-thienyl)propionic acid, formed in vivo from 2-(2-thienyl)allylamine hydrochloride. The formation involves the loss of the amine moiety followed by the reduction of the olefinic group.

Antimicrobial Applications

  • Demirayak, Mohsen, & Güven (2002) synthesized some 2-aryl-4,5-dithienylimidazoles, exhibiting appreciable antimicrobial activities.
  • Chandrasekaran & Nagarajan (2005) developed 2-amino-6-aryl-4-(2-thienyl)pyrimidines with significant antibacterial activity against gram-positive organisms.
  • Santo et al. (1997) focused on the antifungal activities of thienyl and 1H-pyrrolyl derivatives of 1-aryl-2-(1H-imidazol-1-yl)ethane, finding notable efficacy against certain fungi.

Synthesis and Characterization

  • Mutlu & Irez (2008) synthesized and characterized new tridentate iminooxime ligands, including derivatives of 2-(2-thienyl)(1,2,3,4-tetrahydroquinazolin-2-yl)methane.
  • Barthes et al. (2015) developed environment-sensitive fluorescent dyes bonded to the C-5 position of deoxyuridine for DNA research, including 2-thienyl derivatives.

Corrosion Inhibition

Solar Cell Applications

Kalle et al. (2022) researched the use of 2-(2-thienyl)perimidines in light-harvesting iridium(III) complexes for dye-sensitized solar cells, demonstrating panchromatic absorption up to 1000 nm.

properties

IUPAC Name

2-thiophen-2-ylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLBDBXGRIKBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)ethanimidamide hydrochloride

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